4-tert-Butylpyridine 1-oxide
Overview
Description
4-tert-Butylpyridine 1-oxide, also known as 4-TERT-BUTYLPYRIDINE-N-OXIDE, is a chemical compound with the linear formula C9H13NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used as a specific additive of redox electrolyte in dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 4-tert-Butylpyridine 1-oxide involves dissolving 4-tert-butylpyridine in acetic acid and adding hydrogen peroxide. The solution is stirred at 90°C overnight. The reaction mixture is then cooled to room temperature and concentrated. The residue is poured onto a saturated Na2CO3 solution and extracted with dichloromethane. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated to afford 4-tert-butylpyridine N-oxide .Molecular Structure Analysis
The molecular structure of 4-tert-Butylpyridine 1-oxide contains a total of 24 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .Physical And Chemical Properties Analysis
4-tert-Butylpyridine 1-oxide is a solid at 20°C . It has a molecular weight of 151.21 .Scientific Research Applications
4-tert-Butylpyridine serves as a beneficial additive in Ni(II)/Cr(II)-mediated coupling reactions. It allows for homogeneous reactions, improves reproducibility, and inhibits homo-coupling of vinyl iodides or triflates (Stamos, Sheng, Chen, & Kishi, 1997).
In dye-sensitized TiO2 solar cells, the addition of 4-tert-butylpyridine to redox electrolytes significantly enhances performance, primarily by increasing the open-circuit potential and electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).
The adsorption of 4-tert-butylpyridine on the rutile TiO2(110) surface in dye-sensitized solar cells improves the fill factor and open-circuit voltage. The adsorption mechanism has been studied using density functional theory (Xiong, Zhou, Zhiyan, Gao, Li, Cai, & Cai, 2008).
4-tert-Butylpyridine is also used in solid-state dye-sensitized solar cells (ssDSSCs) to improve photovoltaic performance. The additive helps shift the energy levels of titanium dioxide away from the energy levels of other materials, thus enhancing the efficiency (Yang, Lindblad, Gabrielsson, Boschloo, Rensmo, Sun, Hagfeldt, Edvinsson, & Johansson, 2018).
4-tert-butylpyridine plays a role in the oxidation of benzylic alcohols with Ph4PHSO5 catalyzed by manganese(III) porphyrins. It acts as an axial ligand of the catalyst, affecting the rate of the reaction (Campestrini & Cagnina, 1999).
The compound is involved in modulating energy alignments at the titania/dye/electrolyte interface in dye-sensitized solar cells. It tunes interband state distributions and conduction band edges of oxide semiconductors (Long, Zhou, Zhang, Peng, Uchida, & Wang, 2011).
4-tert-butylpyridine is effective in Gif oxidation chemistry, allowing for the replacement of most of the solvent with acetonitrile without diminishing the yield of oxidation products (Barton & Li, 1998).
Safety And Hazards
Future Directions
4-tert-Butylpyridine 1-oxide is an ideal candidate for perovskite solar cells research. It is used as an additive in electrolytes of DSSCs and in HTL materials of PSCs . The flexible and facile use of 4-tert-Butylpyridine 1-oxide can improve the crystallinity of perovskite, which can enhance the efficiency of perovskite solar cells .
properties
IUPAC Name |
4-tert-butyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-4-6-10(11)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFQXPIZAKBRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylpyridine 1-oxide | |
CAS RN |
23569-17-7 | |
Record name | 4-(tert-Butyl)pyridine 1-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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